(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
(4-cyclohexylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperazine ring, a triazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperazine derivative and a triazole derivative in the presence of a coupling agent can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4-cyclohexylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-cyclohexylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-cyclohexylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-cyclohexylpiperazin-1-yl)(2-(pyridin-4-ylamino)thiazol-4-yl)methanone
- N-(4-Benzoylphenyl)-2-{3-(4-cyclohexylpiperazin-1-yl)propylamino}acetamide
Uniqueness
(4-cyclohexylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H27N5O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C20H27N5O/c1-16-7-9-18(10-8-16)25-15-19(21-22-25)20(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3 |
InChI Key |
XVUDDIYOPWTNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
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